molecular formula C13H14ClNO B11873077 8-Chloro-3-isopropyl-2-methylquinolin-4-ol

8-Chloro-3-isopropyl-2-methylquinolin-4-ol

Cat. No.: B11873077
M. Wt: 235.71 g/mol
InChI Key: GRDXWNNKHXLSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-isopropyl-2-methylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol involves several steps. One common synthetic route includes the reaction of 8-chloroquinoline with isopropylmagnesium bromide, followed by methylation and subsequent hydrolysis . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl iodide and water. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Chloro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloro-3-isopropyl-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

8-Chloro-3-isopropyl-2-methylquinolin-4-ol can be compared with other quinoline derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the quinoline family.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

8-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16)

InChI Key

GRDXWNNKHXLSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.